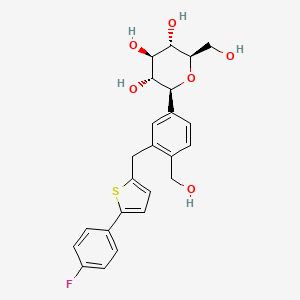
(2S,3R,4R,5S,6R)-2-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-(hydroxymethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2S,3R,4R,5S,6R)-2-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-(hydroxymethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol” is a complex organic molecule that features multiple functional groups, including hydroxyl groups, a fluorophenyl group, and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tetrahydropyran ring, the introduction of the fluorophenyl and thiophene groups, and the addition of hydroxymethyl groups. Typical synthetic routes might include:
Formation of the Tetrahydropyran Ring: This could be achieved through cyclization reactions involving suitable precursors.
Introduction of the Fluorophenyl and Thiophene Groups: These groups could be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Addition of Hydroxymethyl Groups: Hydroxymethylation reactions could be used to introduce these functional groups.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as chromatography to purify the final product.
Scalability: Ensuring that the synthetic route is scalable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The fluorophenyl group can be reduced to form a phenyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or H₂ (Hydrogen) with a catalyst.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield aldehydes or ketones.
Applications De Recherche Scientifique
This compound’s unique structure makes it a candidate for various scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Possible therapeutic applications due to its bioactive functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function.
Pathway Modulation: Affecting biochemical pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R,4R,5S,6R)-2-(3-((5-Phenylthiophen-2-yl)methyl)-4-(hydroxymethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- (2S,3R,4R,5S,6R)-2-(3-((5-(4-Chlorophenyl)thiophen-2-yl)methyl)-4-(hydroxymethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Uniqueness
The presence of the fluorophenyl group in the compound distinguishes it from similar compounds, potentially enhancing its biological activity or altering its chemical reactivity.
Propriétés
Formule moléculaire |
C24H25FO6S |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-(hydroxymethyl)phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H25FO6S/c25-17-5-3-13(4-6-17)20-8-7-18(32-20)10-16-9-14(1-2-15(16)11-26)24-23(30)22(29)21(28)19(12-27)31-24/h1-9,19,21-24,26-30H,10-12H2/t19-,21-,22+,23-,24+/m1/s1 |
Clé InChI |
VQDDSLKEESRZCB-ZXGKGEBGSA-N |
SMILES isomérique |
C1=CC(=CC=C1C2=CC=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)CO)F |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(S2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14883233.png)

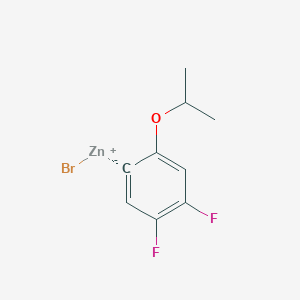
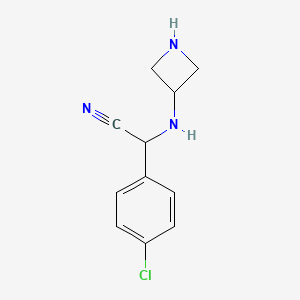
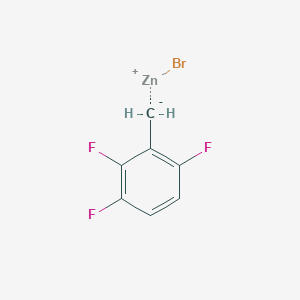


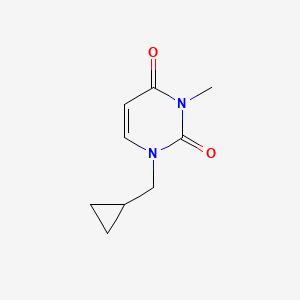
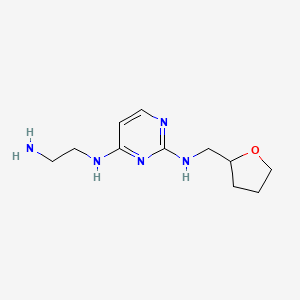
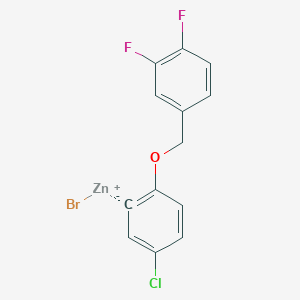

![7-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14883330.png)


